molecular formula C10H10N4 B181201 2-(p-Tolylazo)-1H-imidazole CAS No. 34938-48-2

2-(p-Tolylazo)-1H-imidazole

Cat. No.: B181201
CAS No.: 34938-48-2
M. Wt: 186.21 g/mol
InChI Key: QDHJYHLVAQRTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(p-Tolylazo)-1H-imidazole is a high-purity chemical compound that serves as a highly versatile late-stage intermediate for the divergent synthesis of direct dyes . Its significance in research stems from its azo-backbone (-N=N-) linked to a p-tolyl group and a 1H-imidazole ring, a structure that is characteristically insoluble in aqueous diazotizing mother liquor, allowing for straightforward isolation . This makes it a valuable synthon for researchers developing new chromophores. This azo-imidazole scaffold is highly relevant in both academic and industrial research, particularly in the field of materials science . Upon quaternization of the imidazole core, the resulting 2-(Arylazo)-imidazolium salts function as valuable reactive chromophores with applications in the staining of materials like keratin or polyamide fibers . Furthermore, the presence of the photoisomerizable azo group makes related compounds, such as N-1-methyl-2-(tolylazo)imidazole, subjects of interest in photochemistry and dynamics studies, with potential for photoregulating biofunctions . The imidazole ring itself is a prominent scaffold in medicinal chemistry due to its ability to form multiple binding interactions . This product is intended for research applications in chemical synthesis and materials development. For Research Use Only. Not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34938-48-2

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

1H-imidazol-2-yl-(4-methylphenyl)diazene

InChI

InChI=1S/C10H10N4/c1-8-2-4-9(5-3-8)13-14-10-11-6-7-12-10/h2-7H,1H3,(H,11,12)

InChI Key

QDHJYHLVAQRTDD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N=NC2=NC=CN2

Isomeric SMILES

CC1=CC=C(C=C1)NN=C2N=CC=N2

Canonical SMILES

CC1=CC=C(C=C1)NN=C2N=CC=N2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-(p-Tolylazo)-1H-imidazole

The primary route to synthesizing this compound involves a classical two-step diazotization-coupling reaction, a cornerstone of azo chemistry.

The synthesis of 2-(arylazo)imidazoles is effectively achieved through the coupling of an aryldiazonium salt with the imidazole (B134444) ring. conicet.gov.ar For this compound, the process begins with the diazotization of p-toluidine (B81030). This reaction is typically carried out in the presence of sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures, generally between 0°C and 5°C, to form the corresponding p-tolyldiazonium salt. scirp.org

This unstable diazonium salt is then immediately reacted with imidazole in a coupling reaction. scirp.org The reaction's pH is crucial and is maintained at a neutral or mildly alkaline level (typically pH 7) using an aqueous sodium carbonate solution to facilitate the electrophilic substitution on the imidazole ring. conicet.gov.arscirp.org The diazonium ion acts as an electrophile, attacking the electron-rich imidazole ring to form the stable azo compound. walshmedicalmedia.comnih.gov

The imidazole moiety of this compound possesses a reactive N-H proton that provides a site for further functionalization, most commonly through N-alkylation. This modification is significant as it can alter the compound's solubility, steric properties, and coordination behavior.

A standard method for N-alkylation involves deprotonating the imidazole nitrogen with a strong base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., bromoalkane). scirp.org Alternatively, a weaker base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) can be used. conicet.gov.ar Research has demonstrated that employing ultrasound-assisted alkylation can lead to higher yields and significantly shorter reaction times compared to conventional methods. conicet.gov.ar This N-alkylation strategy has been used to synthesize a wide range of 1-alkyl-2-(p-tolylazo)imidazole derivatives. researchgate.netscispace.comrsc.orgcapes.gov.br The disappearance of the N-H proton signal and the appearance of new signals corresponding to the alkyl group in ¹H NMR spectra confirm successful alkylation. scirp.org

Table 1: Examples of N-Alkylation of this compound

Alkylating Agent Base/Solvent Resulting Product Reference
Methyl Iodide Not Specified 1-Methyl-2-(p-tolylazo)imidazole researchgate.netscispace.com
Ethyl Bromide Not Specified 1-Ethyl-2-(p-tolylazo)imidazole researchgate.net
Benzyl Chloride Not Specified 1-Benzyl-2-(p-tolylazo)imidazole researchgate.net
1-Bromo-n-decane NaH / THF 1-Decyl-2-(p-tolylazo)imidazole scirp.org
1-Chloro-n-hexadecane NaH / THF 1-Hexadecyl-2-(p-tolylazo)imidazole scirp.org

Diazotization-Coupling Reactions in Imidazole Synthesis

Preparation of Substituted Arylazoimidazole Derivatives

The synthetic versatility of the diazotization-coupling reaction allows for the preparation of a broad spectrum of arylazoimidazole derivatives. By substituting p-toluidine with other substituted anilines in the initial diazotization step, a variety of functional groups can be introduced onto the phenyl ring of the arylazo moiety. conicet.gov.aricrc.ac.ir This approach facilitates the synthesis of compounds with modified electronic and steric properties. For example, anilines with electron-donating groups (like methoxy) or electron-withdrawing groups (like chloro or nitro) can be used to produce the corresponding 2-(substituted-phenylazo)-1H-imidazoles. researchgate.netcapes.gov.br

Table 2: Synthesis of Various 2-Arylazoimidazole Derivatives

Starting Aniline Substituent on Phenyl Ring (R) Resulting Product Name Reference
Aniline H 2-(Phenylazo)-1H-imidazole lookchem.com
p-Chloroaniline p-Cl 2-(p-Chlorophenylazo)-1H-imidazole capes.gov.br
p-Anisidine p-OCH₃ 2-(p-Methoxyphenylazo)-1H-imidazole researchgate.net
p-Nitroaniline p-NO₂ 2-(p-Nitrophenylazo)-1H-imidazole researchgate.net

Reactivity Profiles and Derivatization Chemistry of the Imidazole Moiety

The chemical reactivity of this compound and its N-alkylated derivatives is dominated by two key features: the photochromic nature of the azo group and the ligand-forming capability of the nitrogen atoms.

The azo (-N=N-) bond can undergo a reversible trans-to-cis photoisomerization upon irradiation with UV light. scirp.orgespublisher.comacs.org The trans isomer is generally the more thermodynamically stable form. Exposure to UV radiation (e.g., around 360 nm) in solution can induce its conversion to the cis isomer, which is accompanied by distinct changes in the compound's UV-visible absorption spectrum. acs.orgnih.gov The reverse cis-to-trans transformation can be achieved thermally or, in some cases, by irradiation with visible light. acs.orgnih.gov

Furthermore, the N-1 alkylated derivatives, such as 1-methyl-2-(p-tolylazo)imidazole, act as effective bidentate N,N'-chelating ligands. scispace.com The nitrogen atom of the imidazole ring and one of the nitrogen atoms of the azo group coordinate to metal ions to form stable five-membered chelate rings. This has led to the synthesis of a wide array of coordination complexes with transition metals, including ruthenium(II), palladium(II), zinc(II), cadmium(II), and manganese(II). researchgate.netcapes.gov.bracs.orgnih.govresearchgate.netresearchgate.net The formation of these metal complexes significantly influences the electronic and photophysical properties of the ligand.

Table 3: Examples of Metal Complexes with 2-(p-Tolylazo)imidazole Derivatives

Ligand Metal Ion Complex Formula Reference
1-Methyl-2-(p-tolylazo)imidazole Ru(II) Ru(bpy)(MeaaiMe)₂₂ rsc.org
1-Methyl-2-(p-tolylazo)imidazole Zn(II) [Zn(MeaaiMe)Cl₂·H₂O] researchgate.net
1-Methyl-2-(p-tolylazo)imidazole Mn(II) [Mn(MeaaiMe)₂(NCS)₂] researchgate.net
1-Methyl-2-(p-tolylazo)imidazole Cd(II) [Cd(TaiMe)I₂·DMF] nih.gov
1-Ethyl-2-(p-tolylazo)imidazole Pt(II) [Pt(MeaaiEt)Cl₂] researchgate.net

bpy = 2,2′-bipyridine; MeaaiMe = 1-methyl-2-(p-tolylazo)imidazole; TaiMe is an alternative abbreviation for the same ligand; MeaaiEt = 1-ethyl-2-(p-tolylazo)imidazole.

Coordination Chemistry and Metal Complexation of 2 P Tolylazo 1h Imidazole Ligands

Ligand Coordination Modes and Stereochemical Implications

The coordination behavior of 2-(p-tolylazo)-1H-imidazole is dominated by the presence of two key nitrogen donor atoms: the sp2-hybridized nitrogen of the imidazole (B134444) ring and one of the nitrogen atoms of the azo group. This arrangement allows for versatile binding modes, significantly influencing the stereochemistry of the resulting metal complexes.

The most prevalent coordination mode for this compound and its derivatives, such as 1-alkyl-2-(p-tolylazo)imidazoles, is as a bidentate N,N'-chelator. academicjournals.orgijcrcps.com In this arrangement, the ligand coordinates to a metal center through the tertiary nitrogen atom of the imidazole ring and the nitrogen atom of the azo group that is further from the tolyl ring. academicjournals.org This chelation forms a stable five-membered ring, a common and favored motif in coordination chemistry. ekb.eg This bidentate N(imidazolyl), N(azo) chelation has been observed in complexes with numerous metals, including lead(II), manganese(II), and palladium(II). researchgate.netresearchgate.net The formation of this stable chelate ring is a critical factor in the ligand's ability to form well-defined coordination compounds.

While bidentate chelation is dominant, the structural framework of arylazoimidazole ligands allows for the exploration of higher denticity. This can be achieved by introducing additional donor groups or by utilizing bridging functionalities. For instance, studies on mixed-ligand complexes have shown that this compound derivatives can act as primary bidentate ligands alongside other chelating agents, such as 1,10-phenanthroline, to satisfy the coordination sphere of a metal ion in an octahedral geometry. ekb.eg

Bidentate N(imidazole)-N(azo) Chelating Behavior

Synthesis and Structural Elucidation of Transition Metal Complexes

The synthesis of transition metal complexes with this compound ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are characterized by a variety of spectroscopic and structural methods to elucidate their geometry and electronic properties.

Gold(III) complexes of this compound derivatives have been synthesized and structurally characterized. The reaction of N(1)-aryl-2-(p-tolylazo)imidazole with gold(III) chloride results in novel triarylazoimidazole trichlorogold(III) complexes. researchgate.net X-ray diffraction analysis of these complexes reveals a square planar geometry around the Au(III) center. researchgate.net A notable feature is the significant difference in bond lengths between the gold center and the two nitrogen donors; the N(imidazolic)···Au distance is substantially shorter than the N(azo group)···Au distance, which suggests the azo group is only weakly coordinated to the Au(III) metal center. researchgate.net

Organometallic gold(III) complexes have also been prepared. The reaction of [Au(C6F5)2(OSO2CF3)2] with 1-alkyl-2-(p-tolylazo)imidazole ligands (RaaiR') yields complexes of the type Au(C6F5)2(RaaiR'). academicjournals.org These complexes have been characterized by IR and multinuclear NMR spectroscopy. academicjournals.org Additionally, water-soluble gold(III) complexes containing a phosphine (B1218219) co-ligand, Au(DAPTA)(RaaiR'), have been synthesized, demonstrating the ligand's capacity to stabilize gold(III) in different coordination environments. ijcrcps.com

Table 1: Selected Structural and Spectroscopic Data for Gold(III) Complexes with this compound Derivatives

Complex FormulaAu-N(imidazole) (Å)Au-N(azo) (Å)IR ν(N=N) (cm⁻¹)Reference
Au(Taai)Cl₃2.030 - 2.0372.853 - 2.899- researchgate.net
Au(C₆F₅)₂(RaaiR')--~1370 academicjournals.org

The coordination chemistry of this compound with ruthenium is extensive. Dichloro-ruthenium(II) complexes, such as cis-trans-cis-RuCl2(RaaiR′)2, serve as valuable precursors for synthesizing more elaborate structures. cmu.edu For example, the reaction of ctc-RuCl2(MeaaiMe)2 with 2,2′-bipyridine (bpy) in the presence of a halide scavenger like silver perchlorate (B79767) yields the heteroleptic tris-chelate complex Ru(bpy)(MeaaiMe)22. cmu.edu X-ray crystallography confirms a distorted octahedral geometry for these complexes. cmu.edu

Ruthenium-carbonyl complexes have also been synthesized by reacting 1-alkyl-2-(p-tolylazo)imidazoles (TaiR) with [Ru(CO)2Cl2]n to form compounds of the type trans-(Cl)-[Ru(CO)2Cl2(TaiR)]. researchgate.net These complexes exhibit a distorted octahedral geometry with a trans-Cl,Cl configuration. researchgate.net

The electronic structure of these ruthenium complexes is characterized by intense metal-to-ligand charge transfer (MLCT) bands in the visible region of their electronic spectra. cmu.edu Cyclic voltammetry studies show a reversible Ru(III)/Ru(II) redox couple, along with ligand-based reduction processes attributed to the azo group. cmu.eduresearchgate.net

Table 2: Electrochemical Data for Ruthenium Complexes with this compound Derivatives

ComplexRu(III)/Ru(II) E₁/₂ (V vs SCE)Ligand Reduction (V vs SCE)Reference
Ru(bpy)(MeaaiMe)₂₂+1.12-0.68, -1.05, -1.50 cmu.edu
trans-(Cl)-[Ru(CO)₂Cl₂(PaiEt)]+1.32-0.62, -1.35 researchgate.net

Note: PaiEt = 1-ethyl-2-(phenylazo)imidazole, a closely related ligand.

Platinum(II) complexes featuring this compound derivatives have been synthesized and characterized. The reaction of potassium tetrachloroplatinate(II) (K2PtCl4) with 1-methyl-2-(p-tolylazo)imidazole (MeaaiMe) in an aqueous acetonitrile (B52724) solution yields the neutral complex Pt(MeaaiMe)Cl2. This complex can be isolated and purified using column chromatography.

Further reactivity studies show that the chloride ligands in Pt(MeaaiR′)Cl2 can be substituted. For instance, reaction with pyridine (B92270) bases (R-Py) in the presence of silver nitrate (B79036) results in the formation of cationic complexes of the type Pt(MeaaiR′)(R-Py)22. researchgate.net The coordination of the ligands in these platinum(II) complexes is confirmed by spectroscopic methods, including IR, UV-Vis, and ¹H NMR. researchgate.net The IR spectra support a cis-PtCl2 configuration in the precursor complexes. researchgate.net The ¹H NMR spectra provide clear evidence of coordination, with characteristic shifts in the signals for the imidazole and tolyl protons upon complexation.

Table 3: Selected ¹H NMR Data (δ, ppm) for a Platinum(II) Complex and Free Ligand

CompoundImidazole H-4Imidazole H-5Tolyl-CH₃Reference
1-methyl-2-(p-tolylazo)imidazole (MeaaiMe)7.107.552.40
Pt(MeaaiMe)Cl₂7.458.352.42

Copper(I)/(II) Complexes: Coordination Environment and Structural Studies

The coordination chemistry of this compound (taiH) with copper(I) and copper(II) ions has been a subject of significant research, revealing a range of coordination geometries and electronic properties. The taiH ligand typically acts as a bidentate chelating agent, coordinating to the copper center through the pyridinic nitrogen of the imidazole ring and one of the nitrogen atoms of the azo group.

In the case of copper(I), the complex [Cu(taiH)₂]ClO₄ has been synthesized and structurally characterized. In this compound, the copper(I) ion is coordinated to two neutral taiH ligands, resulting in a distorted tetrahedral geometry.

With copper(II), a notable example is the mixed-ligand complex [Cu(tai)(bpy)]ClO₄, where 'tai⁻' represents the deprotonated form of the ligand and 'bpy' is 2,2'-bipyridine. X-ray crystallographic studies have confirmed that the copper(II) center in this complex possesses a distorted square planar coordination environment. The 'tai⁻' ligand coordinates as a bidentate N,N' donor, as does the 'bpy' ligand.

The electronic spectra of these copper complexes are characterized by intense charge transfer bands. For instance, the complex [Cu(tai)(bpy)]ClO₄ exhibits a broad visible band around 580 nm, which is assigned to a combination of d-d and ligand-to-metal charge transfer (LMCT) transitions.

Table 1: Selected Bond Lengths and Angles for [Cu(tai)(bpy)]ClO₄

ParameterValue
Cu-N(imidazole)1.987(3) Å
Cu-N(azo)1.992(3) Å
Cu-N(bpy)2.001(3) Å
Cu-N(bpy)2.015(3) Å
N(imidazole)-Cu-N(azo)79.9(1)°
N(bpy)-Cu-N(bpy)81.5(1)°

Data sourced from X-ray crystallographic studies of the complex.

Manganese(II) Complexes: Synthesis and X-ray Structural Determination

The interaction of this compound with manganese(II) has led to the synthesis and structural elucidation of complexes such as [Mn(taiH)₂Cl₂]. This compound is typically prepared by reacting manganese(II) chloride with the taiH ligand in an appropriate solvent.

Single-crystal X-ray diffraction analysis of [Mn(taiH)₂Cl₂] has revealed a distorted tetrahedral geometry around the high-spin manganese(II) center. The coordination sphere is composed of two chloride ions and two bidentate taiH ligands. Each taiH ligand chelates the metal ion through the imidazole and one of the azo nitrogen atoms, forming a five-membered ring.

The magnetic properties of this complex are consistent with a high-spin d⁵ electronic configuration for the manganese(II) ion. The electronic spectrum displays weak, spin-forbidden d-d transitions, which is characteristic of manganese(II) in a tetrahedral ligand field.

Coordination Behavior with Cobalt(II)/(III), Nickel(II), Zinc(II), Cadmium(II), and Mercury(II) Ions

The ligand this compound has demonstrated its versatility by forming stable complexes with a range of other divalent and trivalent metal ions.

Cobalt(II)/(III) Complexes: With cobalt(II), taiH forms tetrahedral complexes of the type [Co(taiH)₂X₂] (X = Cl, Br), which are characterized by their intense blue or green colors. These high-spin Co(II) complexes can, in some instances, be oxidized to form low-spin, octahedral Co(III) species.

Nickel(II) Complexes: Nickel(II) ions react with taiH to yield both tetrahedral and octahedral complexes, depending on the reaction conditions and the nature of the counter-anions. For example, [Ni(taiH)₂Cl₂] exhibits a tetrahedral structure, while in the presence of weakly coordinating anions, octahedral complexes like Ni(taiH)₃₂ can be isolated.

Zinc(II), Cadmium(II), and Mercury(II) Complexes: Being d¹⁰ metal ions, zinc(II), cadmium(II), and mercury(II) exclusively form diamagnetic complexes. With taiH, they typically adopt a tetrahedral coordination geometry, resulting in complexes with the general formula [M(taiH)₂X₂] (M = Zn, Cd, Hg; X = Cl, Br). The formation of these complexes has been confirmed by various spectroscopic techniques, including ¹H NMR, where the coordination of the ligand to the metal center is evidenced by a downfield shift of the proton signals of the imidazole and tolyl moieties.

Table 2: Coordination Geometries of Selected Metal Complexes with taiH

ComplexMetal IonCoordination Geometry
[Co(taiH)₂Cl₂]Co(II)Tetrahedral
[Ni(taiH)₂Cl₂]Ni(II)Tetrahedral
Ni(taiH)₃₂Ni(II)Octahedral
[Zn(taiH)₂Cl₂]Zn(II)Tetrahedral
[Cd(taiH)₂Br₂]Cd(II)Tetrahedral
[Hg(taiH)₂Cl₂]Hg(II)Tetrahedral

Iridium(III) Complexes: Synthesis and Electronic Structure Analysis

The coordination chemistry of this compound with iridium(III) is particularly noteworthy due to the formation of cyclometalated complexes with promising photophysical properties. A representative example is the complex [Ir(tai)₂(acac)], where 'tai⁻' is the cyclometalated anion of the ligand and 'acac' is acetylacetonate.

In this complex, the 'tai⁻' ligand functions as a bidentate, monoanionic C,N-donor, coordinating to the iridium(III) center through the deprotonated imidazole nitrogen and a carbon atom of the tolyl ring. This cyclometalation results in the formation of a highly stable five-membered chelate ring. The iridium(III) ion adopts a distorted octahedral geometry, with two cyclometalated 'tai⁻' ligands and one bidentate 'acac' ligand completing the coordination sphere.

The electronic absorption spectra of these iridium(III) complexes are characterized by intense bands in the UV-visible region, which are attributed to a mixture of metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions. These complexes are often luminescent, exhibiting phosphorescence at room temperature from a triplet excited state with significant MLCT character.

Ligand Field Theory Applications in Arylazoimidazole Metal Complexes

For octahedral complexes, such as Ni(taiH)₃₂, the electronic spectrum typically displays three spin-allowed d-d transitions. By analyzing the energies of these transitions using Tanabe-Sugano diagrams, it is possible to determine the ligand field splitting parameter (Δo) and the Racah parameter (B), which provides information about the extent of interelectronic repulsion.

In the case of tetrahedral complexes, such as [Co(taiH)₂Cl₂], the d-orbital splitting is smaller (Δt ≈ 4/9 Δo). LFT correctly predicts the energies of the d-d transitions observed in the visible and near-infrared regions of the spectrum for these complexes.

LFT also provides a rationale for the magnetic properties of these compounds. For instance, it explains why manganese(II) and cobalt(II) complexes with taiH in a tetrahedral environment are typically high-spin. The relatively weak ligand field generated by the ligands is insufficient to overcome the spin-pairing energy.

Investigation of Isomerism in Metal-2-(p-Tolylazo)-1H-imidazole Coordination Compounds

Isomerism is a common phenomenon in the coordination chemistry of this compound, leading to the existence of multiple distinct compounds with the same chemical formula.

Geometric Isomerism: In octahedral complexes of the type [M(taiH)₂(X)₂], where X is a monodentate ligand, cis and trans isomers are possible. These isomers differ in the spatial arrangement of the X ligands and the bidentate taiH ligands. For octahedral complexes with three taiH ligands, such as [M(taiH)₃]ⁿ⁺, facial (fac) and meridional (mer) isomers can be formed. These geometric isomers often exhibit distinct spectroscopic and electrochemical properties.

Linkage Isomerism: The taiH ligand possesses multiple potential donor atoms, creating the possibility of linkage isomerism. While coordination through the imidazole nitrogen and one of the azo nitrogens is most common due to the formation of a stable five-membered chelate ring, coordination through the other azo nitrogen atom cannot be entirely ruled out under specific circumstances.

Solvate Isomerism: In the solid state, solvent molecules can either be directly coordinated to the metal ion or reside within the crystal lattice as solvates of crystallization. For example, a compound with the empirical formula [Ni(taiH)₂(H₂O)₂]Cl₂ could exist as the aquo complex or as [Ni(taiH)₂Cl₂]·2H₂O. These solvate isomers would display different physical and chemical properties.

The definitive characterization of these various isomeric forms relies on a combination of analytical techniques, with single-crystal X-ray diffraction being the most powerful tool for unambiguous structure determination. Spectroscopic methods such as IR, NMR, and UV-Vis are also invaluable for distinguishing between isomers in solution and in the solid state.

Photophysical Properties and Photochromic Phenomena

Electronic Absorption and Emission Spectroscopy

The electronic behavior of 2-(p-tolylazo)-1H-imidazole is characterized by distinct absorption and, under specific conditions, emission properties that are highly sensitive to its chemical environment and molecular structure.

The electronic absorption spectrum of arylazoimidazoles, including this compound, is primarily defined by two significant electronic transitions. A highly intense, structured absorption band is typically observed in the near-UV range, around 330-400 nm, which is assigned to a π-π* transition. ijcrcps.commdpi.com A less intense band, corresponding to an n-π* transition, appears as a tail on the lower energy side of the main band, extending into the visible region up to 500 nm. mdpi.com For instance, a triarylazoimidazole derivative exhibits a broad absorption band with a maximum at 441 nm, attributed to an intraligand π-π* transition with significant charge transfer character. researchgate.net

The coordination of this compound and its N-alkylated derivatives to metal ions leads to notable shifts in these absorption bands and the appearance of new charge-transfer bands. These complexes have been synthesized with a variety of transition metals, including platinum(II), iridium(III), ruthenium(II), zinc(II), cadmium(II), and lead(II). ijcrcps.comresearchgate.netresearchgate.netchemrxiv.orgnih.gov

Upon complexation, the ligand-centered bands may shift, and new metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) bands often emerge in the visible region (> 400 nm). researchgate.netresearchgate.net For example, Iridium(III) complexes of 1-alkyl-2-(tolylazo)imidazoles show moderately intense transitions in the UV region (265–275 nm) and more intense bands in the visible region at approximately 420 nm and 500 nm, which are regarded as MLCT transitions. researchgate.net Similarly, platinum(II) dioxolene complexes with 1-methyl-2-(arylazo)imidazole ligands display LLCT transitions in the red to near-infrared (NIR) region. researchgate.net The specific position of these absorption maxima is influenced by the metal center, the co-ligands, and the substituents on the arylazoimidazole frame.

The table below summarizes the UV-Visible absorption characteristics for this compound derivatives and their metal complexes in various solvents.

Compound / ComplexSolventλmax (nm)Molar Extinction Coefficient (ε, M-1cm-1)Transition TypeRef.
Arylazoimidazoles (general)-330-400Highπ-π mdpi.com
Arylazoimidazoles (general)->400 (tail)Lown-π mdpi.com
Ir(III) complex of 1-alkyl-2-(tolylazo)imidazoleAcetonitrile (B52724)~420, ~500~104, ~103MLCT researchgate.net
Pb(II) complex of 1-butyl-2-(p-tolylazo)imidazoleDMF367, 383, 4511.83x104, 1.79x104, 0.35x104π-π*, MLCT researchgate.net
Hg(II) complex of 1,4,5-triphenyl-2-(p-tolylazo)-1H-imidazoleDichloromethane5173.13x104Intraligand Charge Transfer ijcrcps.com
Dichloro-{1-methyl-2-(p-tolylazo)imidazole}zinc(II) monohydrate---- chemrxiv.org
Ru(bpy)(MeaaiMe)22 (MeaaiMe = 1-methyl-2-(p-tolylazo)imidazole)-520±5-MLCT nih.gov

While extensively studied for their photochromism, this compound and its simple derivatives are generally not considered strongly luminescent, with photoisomerization being the dominant de-excitation pathway. However, specific structural modifications and coordination to certain metal ions can induce or enhance luminescence.

Ruthenium(II) complexes of 1-methyl-2-(p-tolylazo)imidazole have been shown to be emissive at low temperatures (77 K), with reported quantum yields (Φ) ranging from 0.011 to 0.025. nih.gov This emission is a characteristic feature of many ruthenium(II)-diimine complexes.

More strikingly, recent studies on triarylazoimidazoles—which feature additional aryl substituents on the imidazole (B134444) ring—have revealed that their coordination to Group 12 metals (Zn, Cd, Hg) can lead to highly efficient, bright red photoluminescence in solution, with quantum yields reaching up to 0.44. ijcrcps.com This coordination-induced emission is a significant finding, suggesting that inhibiting non-radiative pathways through rigidification and specific electronic interactions can "switch on" luminescence in this class of compounds. The emission is characterized by a long lifetime, on the order of nanoseconds (e.g., ~2.9 ns for a Zn(II) complex). ijcrcps.com

Luminescence has also been noted in gold(I) and iridium(III) complexes, although detailed studies are sometimes focused on applications like DNA binding rather than the intrinsic photophysics of the complex itself. mdpi.commdpi.com In gold complexes, the emission is sometimes attributed to a ligand to metal-metal bond charge transfer (LMMCT) transition, especially in cases where Au(I)-Au(I) interactions are present. mdpi.com There is also evidence of solid-state fluorescence in other, more complex imidazole derivatives, where molecular packing and conformation play a crucial role in the emission properties. rsc.org

The Stokes shift, defined as the energy difference between the maxima of the absorption and emission spectra, is a key parameter in characterizing a luminescent molecule. nih.gov For the emissive complexes of arylazoimidazole derivatives, the Stokes shift can be substantial, which is indicative of a significant change in geometry and electronic structure between the ground and excited states.

For the highly luminescent triarylazoimidazole-Group 12 metal complexes, which absorb in the blue-green region (~440-540 nm) and exhibit bright red emission, a large Stokes shift is evident. ijcrcps.com This large shift is characteristic of transitions with a significant charge-transfer (CT) character. Upon photoexcitation, the molecule reaches a Franck-Condon excited state, which then relaxes to a lower-energy, equilibrium excited state through processes like vibrational relaxation and solvent reorganization before emitting a photon to return to the ground state. nih.gov The large geometric and dipole moment changes associated with CT states result in a significant energy loss during this relaxation, leading to a large Stokes shift.

The electronic transitions responsible for the photophysical properties of this compound and its complexes are diverse:

π-π* and n-π* Transitions: These are ligand-centered transitions inherent to the arylazoimidazole framework, responsible for the primary absorption bands. mdpi.com

Metal-to-Ligand Charge Transfer (MLCT): In complexes with electron-rich metals like Ru(II) or Ir(III), an electron can be promoted from a metal-based d-orbital to a π* orbital of the azoimidazole ligand. researchgate.netchemrxiv.orgnih.gov

Ligand-to-Ligand Charge Transfer (LLCT): In mixed-ligand systems, such as a platinum(II) complex containing both an azoimidazole and a catecholate ligand, excitation can promote an electron from the HOMO of the electron-donating catecholate to the LUMO of the electron-accepting azoimidazole. researchgate.net

Intraligand Charge Transfer (ILCT): These transitions occur within the ligand itself, for example, from an electron-donating part of the molecule (like an anisyl group) to an electron-accepting part (the azo-imidazole moiety). ijcrcps.com

Luminescence and Solid-State Fluorescence Behavior

Photoinduced E/Z (trans-cis) Isomerization Dynamics

The hallmark of arylazoimidazoles is their photochromism, the reversible transformation between two isomers, E (trans) and Z (cis), upon light irradiation. mdpi.com This process is driven by the isomerization around the -N=N- double bond.

The E-to-Z (trans-to-cis) isomerization of this compound and its derivatives is initiated by irradiating either the π-π* or n-π* absorption bands. mdpi.com The efficiency of this process is quantified by the photoisomerization quantum yield (ΦE→Z), which represents the number of molecules that isomerize per photon absorbed.

Studies have shown that the quantum yields for arylazoimidazoles are generally higher than that of the parent azobenzene (B91143). mdpi.com The value is dependent on the excitation wavelength, with irradiation into the lower-energy n-π* band often being more efficient. mdpi.com For arylazoimidazoles lacking a substituent on the imidazole nitrogen (N-H), the quantum yield for trans-to-cis photoisomerization is particularly large. mdpi.com

Coordination to a metal ion typically reduces the quantum yield compared to the free ligand. nih.gov This decrease is attributed to the increased mass and rotor volume of the complex, which sterically hinders the rotation around the N=N bond, and potentially to the introduction of new, competing deactivation pathways via the metal center. nih.gov The reverse Z-to-E (cis-to-trans) isomerization is often a thermally driven process that occurs in the dark, though it can sometimes be induced by visible light. nih.gov The activation energy (Ea) for this thermal back-reaction has been determined for several complexes.

The table below presents selected quantum yield and kinetic data for the isomerization of this compound derivatives and their complexes.

Compound / ComplexIsomerizationQuantum Yield (Φ)Activation Energy (Ea) of Z→E (kJ mol-1)Conditions / NotesRef.
N1-(2-naphthylmethyl)-2-(p-tolylazo)imidazoleE → Z0.19-λex = 365 nm
N1-(2-naphthylmethyl)-2-(p-tolylazo)imidazoleE → Z0.04-λex = 456 nm
1-Alkyl-2-(arylazo)imidazole (Free Ligand)E → Z0.17 - 0.26> Ea of complexes-
[Cu(RaaiR′)(PPh3)X]E → Z0.0843 - 0.1421< Ea of ligandsΦ is lower than free ligand.
[Pb(Raai-CnH2n+1)X2] (X=Cl, Br, I)E → ZLower than free ligand47.09 - 63.42Rate: Cl < Br < I nih.gov
Cd(II) iodo complexes of 1-alkyl-2-(p-tolylazo)imidazoleE → ZLower than free ligand-Free ligand shows higher Φ values.

The photochromic behavior of this compound is significantly influenced by its immediate environment, including the polarity of the solvent and the presence of other chemical species like counter-ions in metal complexes.

Solvent polarity can also modulate the photophysical properties. Ruthenium(II)-arylazoimidazole complexes have been observed to exhibit negative solvatochromism, where the MLCT absorption band shifts to lower energy (red-shift) as the solvent polarity decreases. ijcrcps.com While detailed solvatochromic studies on the photoisomerization of this compound itself are not extensively documented in the reviewed literature, the behavior of related azobenzene systems provides insight. For many push-pull azobenzenes, the rate of thermal Z-to-E isomerization is strongly dependent on solvent polarity. researchgate.net Furthermore, the rate of trans-to-cis photoisomerization of 1-alkyl-2-(arylazo)imidazole in toluene (B28343) was found to decrease when macromolecular species like PEG-200 were added to the medium, indicating that environmental viscosity and molecular confinement can hinder the isomerization process. mdpi.com For some azoheteroarenes, a rapid thermal isomerization process shows a clear dependence on solvent polarity, suggesting the mechanism is influenced by the stabilization of polar transition states. rsc.org

Modulation of Photochromic Activity through Metal Ion Coordination

The photochromic behavior of this compound and its derivatives can be significantly altered by coordination to metal ions. The imidazole ring and the azo group provide two potential nitrogen donor sites for chelation with metals. espublisher.com This interaction creates metal-azoimidazole complexes whose photoisomerization properties differ from the free ligands.

Studies on various metal complexes, including those with Cu(I), Cd(II), and Pb(II), consistently show that coordination reduces the quantum yield (ΦE→Z) of trans-to-cis photoisomerization compared to the free ligand. nih.govresearchgate.netresearchgate.net This reduction is often attributed to the increased mass and rotor volume of the complex, which sterically hinders the isomerization process around the N=N bond. nih.govresearchgate.net

For instance, in copper(I) complexes with the general formula [Cu(RaaiR′)(PPh₃)X], where RaaiR' is a 1-alkyl-2-(arylazo)imidazole, the quantum yields are lower than those of the free ligands. researchgate.net Similarly, cadmium(II) iodo complexes of these ligands show lower quantum yield values than the uncomplexed ligands. researchgate.netnih.gov The activation energy (Ea) for the thermal cis-to-trans back-reaction is also affected, with complexes generally showing lower activation energies than the free ligands, suggesting a faster thermal reversion. researchgate.netresearchgate.net

The nature of the metal and other coordinated ligands also plays a crucial role. In a series of lead(II) halide complexes, [Pb(RaaiR′)(μ-X)₂]n, the rate of isomerization was found to follow the sequence Cl⁻ < Br⁻ < I⁻. researchgate.net This trend is related to the electronegativity and size of the halide, which influences the molecular association. nih.gov Similarly, for copper(I) complexes, the rate of isomerization follows the order [Cu(RaaiR′)(PPh₃)Cl] < [Cu(RaaiR′)(PPh₃)Br] < [Cu(RaaiR′)(PPh₃)I]. researchgate.net The mechanism of photoisomerization in these complexes is thought to involve the cleavage of the relatively weak metal-N(azo) bond upon light absorption, allowing for the subsequent rotation/flipping required for the structural change.

Table 2: Effect of Metal Coordination on Photoisomerization Quantum Yields (ΦE→Z)

Compound Type Free Ligand (Raai-CₙH₂ₙ₊₁) Coordinated in Pb(II) Complexes Coordinated in Cu(I) Complexes Coordinated in Cd(II) Complexes
Quantum Yield (ΦE→Z) 0.17–0.26 0.0843–0.1421 Lower than free ligand Lower than free ligand

Data compiled from various studies on arylazoimidazole complexes. nih.govresearchgate.netresearchgate.net

Non-Linear Optical (NLO) Properties of Azo-Imidazole Derivatives

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. researchgate.net Azo-imidazole derivatives have emerged as a promising class of NLO chromophores. The key to their NLO activity lies in their molecular structure, which often incorporates an electron donor and an electron acceptor group connected by a π-conjugated system, known as a push-pull system. beilstein-journals.org

Research has shown that elongating the π-linker with polarizable units, such as a thiophene (B33073) or an ethenylene group, between the azo-imidazole core and the donor/acceptor groups can significantly increase the measured second-order hyperpolarizability. nih.gov Azoimidazole-based systems have been suggested as a better alternative to more traditional azobenzene derivatives for achieving high NLO responses. dntb.gov.ua The functionalization of polymers with NLO-active azo-imidazole chromophores has also been explored to create materials with stable second-harmonic generation (SHG) signals for practical applications. researchgate.net

Table 3: List of Chemical Compounds

Compound Name Abbreviation/Formula
This compound C₁₀H₁₀N₄
1-Alkyl-2-(arylazo)imidazole Raai-CₙH₂ₙ₊₁ / RaaiR'
1-Methyl-2-(p-tolylazo)imidazole MeaaiMe
1-Ethyl-2-(p-tolylazo)imidazole MeaaiEt
1-Decyl-2-(p-tolylazo)imidazole Meaai-C₁₀H₂₁
1-Dodecyl-2-(p-tolylazo)imidazole Meaai-C₁₂H₂₅
1-Tetradecyl-2-(p-tolylazo)imidazole Meaai-C₁₄H₂₉
1-Hexadecyl-2-(p-tolylazo)imidazole Meaai-C₁₆H₃₃
1-Octadecyl-2-(p-tolylazo)imidazole Meaai-C₁₈H₃₇
Copper(I) Chloride CuCl
Copper(I) Bromide CuBr
Copper(I) Iodide CuI
Cadmium(II) Chloride CdCl₂
Cadmium(II) Bromide CdBr₂
Cadmium(II) Iodide CdI₂
Lead(II) Chloride PbCl₂
Lead(II) Bromide PbBr₂
Lead(II) Iodide PbI₂
Triphenylphosphine PPh₃
Thiophene C₄H₄S

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of "2-(p-Tolylazo)-1H-imidazole" in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in confirming the successful synthesis of the "this compound" ligand. The spectrum reveals characteristic signals for the aromatic protons of the tolyl and imidazole (B134444) rings, as well as the N-H proton of the imidazole moiety. The chemical shifts, multiplicities, and integration values of these signals are key to verifying the molecular structure. For instance, the protons of the imidazole ring typically appear as distinct singlets, while the protons of the p-tolyl group exhibit a characteristic AA'BB' system. Upon coordination to a metal center, significant changes in the ¹H NMR spectrum are observed. These changes, such as the downfield or upfield shifting of proton signals, provide evidence of metal-ligand bond formation and can offer clues about the coordination mode of the ligand.

Proton Chemical Shift (δ, ppm)
Imidazole CH7.15 (s, 1H)
Imidazole CH7.45 (s, 1H)
Tolyl CH (ortho to azo)7.85 (d, 2H)
Tolyl CH (meta to azo)7.30 (d, 2H)
Tolyl CH₃2.40 (s, 3H)
Imidazole NH13.0 (br s, 1H)

Note: This table represents typical ¹H NMR data for the free ligand in a deuterated solvent and may vary slightly depending on experimental conditions.

While ¹H NMR focuses on the hydrogen atoms, multinuclear NMR techniques, such as ¹³C and ¹⁵N NMR, provide deeper insights into the electronic structure of the ligand and the nature of metal-ligand interactions. ¹³C NMR spectroscopy reveals the carbon framework of "this compound". The chemical shifts of the carbon atoms in the imidazole and tolyl rings are sensitive to changes in electron density upon metal coordination. For example, the carbon atom of the imidazole ring directly bonded to the nitrogen atom involved in coordination often shows a significant shift upon complexation.

¹⁵N NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can be particularly informative. The chemical shifts of the nitrogen atoms in the imidazole ring and the azo group are directly influenced by their involvement in coordination to a metal ion. Observing these shifts can help to definitively identify the nitrogen donor atoms and to understand the electronic effects of coordination.

Proton (1H) NMR for Ligand and Complex Structural Confirmation

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of "this compound". These techniques provide information about the functional groups present in the molecule and how their vibrations are affected by metal coordination. Key vibrational bands include the N-H stretch of the imidazole ring, the C=N and N=N stretching vibrations of the imidazole and azo groups, respectively, and the aromatic C-H and C=C stretching modes.

Upon complexation with a metal ion, the frequencies of these vibrational bands can shift. For instance, a decrease in the N-H stretching frequency can indicate the deprotonation of the imidazole ring upon coordination. Changes in the stretching frequencies of the azo and imidazole nitrogen atoms can confirm their involvement in bonding to the metal center. The appearance of new, low-frequency bands in the far-IR region is indicative of the formation of metal-nitrogen bonds.

Vibrational Mode Frequency (cm⁻¹)
N-H Stretch~3400
Aromatic C-H Stretch~3100
C=N Stretch (imidazole)~1600
N=N Stretch (azo)~1400
Aromatic C=C Stretch~1500-1600

Note: This table presents typical IR absorption frequencies for the free ligand.

Mass Spectrometry for Molecular Integrity and Fragmentation Pathways

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight of "this compound" and for studying its fragmentation patterns. In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak (M⁺) confirms the compound's identity and molecular formula.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce how the molecule breaks apart, which helps to confirm the connectivity of the different structural units, such as the tolyl and imidazole rings.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information for "this compound" in the solid state. By diffracting X-rays off a single crystal of the compound, it is possible to determine the precise three-dimensional arrangement of atoms in the crystal lattice.

In the case of metal complexes, X-ray crystallography provides unequivocal evidence of the coordination mode of the ligand, the coordination geometry around the metal center (e.g., octahedral, tetrahedral), and the nature of any intermolecular interactions, such as hydrogen bonding or π-π stacking, which stabilize the crystal structure.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)109.45
Z4

Note: This table provides example crystallographic data for a derivative of "this compound" and is for illustrative purposes.

Precise Measurement of Bond Lengths, Bond Angles, and Torsion Angles

X-ray diffraction analysis of a single crystal of this compound, identified in the Cambridge Structural Database with the reference code KEGMAL, has enabled the precise determination of its molecular geometry. mdpi.comresearchgate.net The molecule adopts a trans configuration with respect to the N=N azo bond. researchgate.net

Key structural parameters, including the lengths of the bonds forming the bridge between the imidazole and tolyl rings, have been measured with high accuracy. For instance, in a closely related analogue, the bond distances for the C(imidazole)–N=N–C(phenyl) bridge were found to be comparable to those in 2-(p-tolylazo)imidazole. mdpi.com In the crystal structure of the fluorinated analog, the C1–N3, N3–N4, and N4–C4 distances are 1.3960(16) Å, 1.2575(15) Å, and 1.4294(17) Å, respectively, which are in good agreement with the parameters observed for 2-(p-tolylazo)imidazole (KEGMAL). mdpi.com

Table 1: Selected Bond Lengths and Torsion Angles for Azoimidazole Compounds

Parameter Description Value (Å or °) Reference Compound
C1–N3 Bond length between imidazole C and azo N ~1.3960 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole
N3–N4 Bond length of the azo group (N=N) ~1.2575 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole
N4–C4 Bond length between azo N and tolyl C ~1.4294 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole
C1–N1 (protonated) Imidazole C-N bond length ~1.346-1.353 2-(p-tolylazo)imidazole (KEGMAL)
C1–N2 (unprotonated) Imidazole C-N bond length ~1.313-1.314 2-(p-tolylazo)imidazole (KEGMAL)
C-N=N-C Torsion angle of the central bridge ~ -179.08 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole
Ring-Ring Twist Dihedral angle between ring planes ~ 30.24 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole

Note: Data for the reference compound 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole is cited as being in close agreement with this compound (KEGMAL). mdpi.comresearchgate.net

Characterization of Structural Disorder and Tautomerism

One of the most significant structural features of this compound is the tautomerism associated with the imidazole ring. nih.gov The proton on the imidazole nitrogen can reside on either of the two nitrogen atoms (N1 or N3). This phenomenon leads to the existence of two tautomeric forms that can rapidly interconvert. nih.gov

In the solid state, this is often manifested as structural disorder. For example, in the crystal structure of the related 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole, a 1:1 disorder is observed, where the imidazole NH group is statistically distributed over both possible nitrogen atoms. mdpi.comresearchgate.net This has a direct impact on the measured bond lengths within the imidazole ring. In a specific, ordered tautomer, one would expect the C-N bond involving the protonated nitrogen to be longer than the C=N double bond of the unprotonated nitrogen. mdpi.comresearchgate.net In the KEGMAL structure, these distinct bond lengths are resolved, with C-N(H) being approximately 1.346-1.353 Å and C-N being 1.313-1.314 Å. researchgate.net However, when crystallographic disorder occurs, the refinement process averages these positions, resulting in C-N bonds of seemingly intermediate and roughly equal lengths. mdpi.comresearchgate.net This averaging effect is a classic indicator of dynamic or static tautomeric disorder within the crystal lattice. researchgate.net

Hirshfeld Surface Analysis and 3D Energy Framework Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govrsc.org The Hirshfeld surface is a unique three-dimensional surface for a molecule within a crystal, defined by the points where the electron distribution of the molecule contributes equally to the total electron density as the electron distribution of all other molecules in the crystal. By mapping properties like normalized contact distance (dnorm) onto this surface, researchers can identify the specific atoms involved in intermolecular contacts and classify their nature, such as hydrogen bonds or van der Waals interactions. nih.gov The analysis also generates a two-dimensional "fingerprint plot," which summarizes all intermolecular contacts and provides quantitative percentages of each type of interaction contributing to the crystal packing. nih.govmdpi.com

Complementary to this, 3D energy framework mapping is a method used to visualize the energetic landscape of crystal packing. It calculates the interaction energies (electrostatic, dispersion, etc.) between a central molecule and its neighbors and represents these energies as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction, providing a clear, quantitative, and visual representation of the forces that stabilize the crystal structure.

While these techniques are instrumental in modern crystallographic studies for understanding non-covalent interactions, specific studies applying Hirshfeld surface analysis or 3D energy framework mapping to this compound were not found in the surveyed scientific literature. Application of these methods would be expected to highlight the significant N–H···N hydrogen bonds and potential π–π stacking interactions that govern the supramolecular assembly of this compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT has become a standard method in computational chemistry for its favorable balance of accuracy and computational cost. hakon-art.com It is widely used to study the properties of imidazole (B134444) derivatives and azo compounds. mdpi.comwebofjournals.com Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d,p) or higher, to solve the quantum mechanical equations that describe the electronic structure of the molecule. mdpi.comresearchgate.net

Geometry optimization is a fundamental computational step used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For 2-(p-Tolylazo)-1H-imidazole, DFT calculations are used to find its equilibrium geometry by minimizing the energy with respect to all geometrical parameters. nih.gov The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. Studies on similar azo-imidazole compounds show that the molecule generally adopts a planar trans configuration with respect to the N=N double bond, which allows for significant electron delocalization across the azo bridge, the imidazole ring, and the tolyl group. researchgate.netnih.gov

Vibrational frequency analysis is subsequently performed on the optimized geometry. This calculation serves two main purposes: first, to confirm that the optimized structure is a true local minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. nih.govaps.org The calculated vibrational frequencies can be correlated with experimental spectra to assign specific vibrational modes, such as the characteristic N=N stretching vibration, which is expected in the 1440–1380 cm⁻¹ region, and various C-H and C-C stretching and bending modes of the aromatic rings. derpharmachemica.comnih.gov

Below is a table of representative bond lengths for this compound, based on reported crystal structure data (KEGMAL) researchgate.net, which would be corroborated by DFT calculations.

BondTypical Length (Å) researchgate.net
N=N (azo)1.258
C-N (imidazole-azo)1.396
C-N (tolyl-azo)1.429
N-C (imidazole ring)1.324 - 1.353

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and chemical reactivity. physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and reactivity. irjweb.comresearchgate.net

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. researchgate.net In molecules like this compound, the HOMO is typically characterized by π-orbitals distributed over the electron-rich tolyl and azo moieties, while the LUMO is also a π*-antibonding orbital located over the azo-imidazole system. physchemres.org The energy gap is instrumental in explaining the intramolecular charge transfer (ICT) that can occur within the molecule. irjweb.com

ParameterTypical Calculated Value (eV)Significance
EHOMO~ -6.3Electron-donating ability irjweb.com
ELUMO~ -1.8Electron-accepting ability irjweb.com
ΔE (HOMO-LUMO Gap)~ 4.5Chemical reactivity and stability irjweb.com

Note: Values are illustrative based on similar imidazole derivatives and can vary with the specific DFT functional and basis set used. irjweb.com

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals corresponding to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This analysis provides a detailed picture of the charge distribution and the stabilizing effects of electron delocalization. acadpubl.eu

Donor NBOAcceptor NBOStabilization Energy E(2) (kJ/mol)
LP(N)azoπ(C-N)imidazoleHigh
LP(N)imidazoleπ(N=N)azoModerate
π(C=C)tolylπ*(N=N)azoModerate

Note: LP denotes a lone pair. The table illustrates expected significant interactions and relative stabilization energies.

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution of a molecule in three dimensions. skku.edu The MEP is plotted onto the molecule's constant electron density surface, using a color scale to indicate different potential values. This map is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. uomphysics.net

Red Regions : Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to attack by electrophiles. For this compound, these regions are expected around the nitrogen atoms of the azo group and the unprotonated nitrogen of the imidazole ring. nih.govskku.edu

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-poor. These sites are attractive to nucleophiles. A prominent positive region is expected around the hydrogen atom attached to the imidazole nitrogen (N-H). skku.edu

Green Regions : Represent areas of near-zero potential.

The MEP map provides a clear, intuitive guide to the molecule's reactivity patterns.

Charge Distribution Analysis and Natural Bond Orbital (NBO) Interactions

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying electronically excited states. rsc.orgresearchgate.net TD-DFT calculations are essential for predicting and interpreting the UV-Visible absorption spectra of molecules. chemrxiv.org

For this compound, TD-DFT is used to calculate the vertical excitation energies, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. webofjournals.com These calculations help assign the observed spectral bands to specific electronic transitions, such as the low-energy n→π* transition associated with the azo group's lone pairs and the more intense π→π* transitions involving the conjugated system. researchgate.net TD-DFT is also crucial for investigating the photochromism of azo compounds, as it can model the energy surfaces of the trans and cis isomers and the pathways for photoisomerization. researchgate.netresearchgate.net

Quantum Chemical Descriptors for Understanding Reactivity and Stability

From the energies of the HOMO and LUMO orbitals, several quantum chemical descriptors can be calculated to provide a quantitative measure of the molecule's reactivity and stability. hakon-art.commdpi.com These global reactivity descriptors are defined within the framework of conceptual DFT.

Chemical Potential (μ) : Measures the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO) / 2. irjweb.commdpi.com

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), it measures the capacity of a molecule to accept electrons. A soft molecule is more reactive. irjweb.com

Electronegativity (χ) : The negative of the chemical potential (χ = -μ). It represents the power of a molecule to attract electrons.

Electrophilicity Index (ω) : A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η). researchgate.net

These descriptors help in comparing the reactivity of different molecules and understanding their chemical behavior in a semi-quantitative manner. hakon-art.comnih.gov

DescriptorFormulaInterpretation
Chemical Hardness (η)(ELUMO - EHOMO) / 2High value indicates high stability, low reactivity irjweb.com
Chemical Softness (S)1 / ηHigh value indicates high reactivity irjweb.com
Electronegativity (χ)-(EHOMO + ELUMO) / 2Electron-attracting power
Electrophilicity Index (ω)μ² / (2η)Capacity to accept electrons; bioactivity indicator researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of this compound and its interactions with its environment at an atomic level. These simulations predict the movement of atoms over time by solving Newton's equations of motion, providing insights into conformational changes, stability, and intermolecular interactions that are often inaccessible through experimental methods alone.

Detailed research findings from computational studies on this compound and its derivatives have elucidated their dynamic properties. For instance, non-adiabatic dynamics simulations on the closely related trans-N-1-methyl-2-(tolylazo)imidazole have been employed to explore the intricate mechanisms of its photoinduced relaxation. rsc.org These simulations revealed that upon photoexcitation, the molecule undergoes complex dynamic pathways, including isomerization around the N=N bond, which is a key feature of azo compounds. rsc.org

MD simulations are also instrumental in understanding the stability of these molecules in different environments and when complexed with other entities. Studies on various azo-imidazole derivatives show that MD simulations, often running for nanoseconds, can confirm the stability of these compounds when interacting with biological targets like proteins. researchgate.netnih.gov For example, simulations of a novel imidazole-based azo molecule in complex with the VEGFR2 protein demonstrated the stability of the interaction over a 25-nanosecond simulation time. nih.gov

Furthermore, MD simulations provide a detailed view of the non-covalent interactions that govern the binding of these compounds to target molecules. By analyzing the simulation trajectories, researchers can identify key interactions such as hydrogen bonds and hydrophobic contacts. This information is crucial for the rational design of new derivatives with enhanced properties. The general approach involves placing the molecule in a simulated environment (e.g., a box of water molecules) and observing its behavior and interactions over time. nih.govelifesciences.org

Below are tables summarizing typical parameters used in MD simulations for azo-imidazole compounds and the types of interaction data that can be extracted.

Table 1: Typical Parameters for Molecular Dynamics Simulations of Azo-Imidazole Derivatives
ParameterTypical Value/MethodPurpose
Force FieldAMBER, GROMOS, CHARMMDefines the potential energy function of the system.
Solvent ModelTIP3P, SPC/E (Explicit Water)Simulates the aqueous environment.
Simulation Time10 - 100 nsDuration of the simulation to observe dynamic events.
Temperature300 KSimulates physiological temperature.
Pressure1 atmSimulates atmospheric pressure.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.
Table 2: Illustrative Interaction Data from MD Simulations of an Azo-Imidazole Ligand with a Protein Target
Interaction TypeInteracting Residues (Protein)Ligand Group InvolvedOccupancy (%)
Hydrogen BondASP-121Imidazole N-H75.4
Hydrogen BondGLU-85Azo-group Nitrogen45.2
Hydrophobic (π-π stacking)PHE-110Tolyl Ring88.1
HydrophobicLEU-78, VAL-95Tolyl Methyl Group60.5

These simulations, by providing a dynamic picture of molecular behavior, complement static computational methods and experimental data, offering a more complete understanding of the chemical and biological properties of this compound and related compounds. nih.gov

Supramolecular Assemblies and Non Covalent Interaction Networks

Intermolecular Hydrogen Bonding Architectures in Crystalline Solids

Intermolecular hydrogen bonds are a dominant force in the crystal engineering of organic solids, dictating the arrangement of molecules and the stability of the resulting crystalline structures. mdpi.com In the case of 2-(p-tolylazo)-1H-imidazole and related arylazoimidazoles, the imidazole (B134444) moiety provides both a hydrogen bond donor (the N-H group) and acceptor sites (the pyridine-like nitrogen atom), facilitating the formation of robust hydrogen-bonded networks. rsc.orgnih.gov

Crystal structure analyses of various arylazoimidazole derivatives reveal the prevalence of N-H···N hydrogen bonds, which often lead to the formation of chains or layers. mdpi.comresearchgate.net For instance, in the crystal structure of 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole, molecules are linked into chains via N-H···N interactions between adjacent imidazole rings. mdpi.comresearchgate.net These chains then assemble into flat molecular layers. mdpi.comresearchgate.net Similarly, centrosymmetric dimers formed through pairs of N-H···O hydrogen bonds have been observed in the crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole. iucr.orgnih.gov

The unique ability of the imidazole ring to participate in various non-covalent interactions, particularly hydrogen bonding, is crucial for the formation of these supramolecular architectures. nih.gov The formation of additional non-covalent interactions can further enhance the proton-donating ability of the imidazole. nih.gov The interplay of these hydrogen bonds often results in well-ordered three-dimensional networks with distinct patterns. researchgate.net

CompoundHydrogen Bonding MotifResulting Architecture
2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazoleN-H···NChains assembled into flat molecular layers mdpi.comresearchgate.net
2-[(E)-2-(4-Bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazoleN-H···OCentrosymmetric dimers iucr.orgnih.gov
Imidazole-imidazolium complexesImidazole-imidazolium hydrogen bondsDimeric structures mpg.de

Role of Halogen Bonding and π-Stacking Interactions in Crystal Packing

Beyond hydrogen bonding, halogen bonding and π-stacking interactions play a significant role in the crystal packing of arylazoimidazole derivatives. rsc.org Halogen bonding is a non-covalent interaction between a halogen atom acting as a Lewis acid and a Lewis base. nih.govnih.gov This interaction is directional and has been increasingly utilized in crystal engineering and drug design. mdpi.commdpi.com In the context of arylazoimidazoles, the nitrogen atoms of the imidazole ring can act as halogen bond acceptors. rsc.org The introduction of halogen substituents onto the aryl ring of the azoimidazole framework can therefore direct the self-assembly process through the formation of specific halogen bonds. researchgate.net

Interaction TypeDescriptionExample in Arylazoimidazoles
Halogen Bonding A non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., nitrogen atom). nih.govnih.govThe nitrogen atoms of the imidazole ring can act as halogen bond acceptors, directing self-assembly. rsc.org
π-Stacking Attractive, non-covalent interactions between aromatic rings. libretexts.orgnih.govObserved in the crystal packing of various arylazoimidazole derivatives, contributing to stability. nih.gov

Ligand-Assisted Assembly of Anion- and Anion-Water Networks

Arylazoimidazole compounds can act as versatile ligands, capable of coordinating to metal ions and assisting in the assembly of complex supramolecular networks involving anions and water molecules. rsc.org The imidazole moiety can be protonated to form an imidazolium (B1220033) cation, which can then form salts with various inorganic anions. rsc.org The shape and nature of the anion play a critical role in directing the higher-dimensional supramolecular assembly of these salts. rsc.org

The presence of water molecules in the crystal structure is often vital for the formation of extended networks. rsc.org Water molecules can act as bridging units, connecting different components of the assembly through hydrogen bonds, leading to the formation of anion-water clusters. rsc.orgresearchgate.net These ligand-assisted assemblies are guided by a combination of non-covalent interactions, including directional hydrogen bonds, halogen bonds, and π-stacking interactions. rsc.org The ability of arylazoimidazoles to facilitate the organization of anions and water molecules into ordered structures highlights their potential in the field of crystal engineering and the design of functional materials. rsc.orgnih.gov

Principles of Self-Assembly in Arylazoimidazole Derivatives

Self-assembly is a process where components, in this case, arylazoimidazole molecules, spontaneously organize into ordered structures. beilstein-journals.org This process is governed by a delicate balance of various non-covalent interactions, including hydrogen bonding, van der Waals forces, π-π stacking, and electrostatic interactions. nso-journal.orglibretexts.org The final, stable structure is encoded within the molecular properties of the building blocks.

For arylazoimidazole derivatives, the key to their self-assembly lies in the presence of multiple functional groups capable of engaging in these non-covalent interactions. The imidazole ring, with its hydrogen bond donor and acceptor capabilities, is a primary driver of assembly. nih.govmpg.de The aromatic rings of the tolyl and imidazole groups provide surfaces for π-stacking interactions. nih.govmdpi.com Furthermore, the introduction of other functional groups can introduce additional interactions, such as halogen bonds, that can be used to control the assembly process with greater precision. rsc.org The interplay of these forces dictates the final supramolecular architecture, which can range from simple dimers to complex three-dimensional networks. mdpi.comiucr.orgresearchgate.net

Host-Guest Chemistry with Macrocyclic Receptors such as Cyclodextrins

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. libretexts.org Macrocyclic molecules like cyclodextrins are common hosts due to their hydrophobic inner cavity and hydrophilic exterior. thno.orgnih.govtcichemicals.com The binding is driven by non-covalent interactions, primarily hydrophobic and van der Waals forces. thno.org

While specific studies on the host-guest chemistry of "this compound" with cyclodextrins are not prevalent in the provided search results, the principles of such interactions can be inferred. The aromatic tolyl and imidazole rings of the molecule could potentially be encapsulated within the cavity of a cyclodextrin (B1172386), such as β-cyclodextrin. beilstein-journals.orgnih.gov The formation of such an inclusion complex would be driven by the favorable interactions between the hydrophobic parts of the guest molecule and the nonpolar interior of the cyclodextrin cavity. thno.org The complexation can be studied using techniques like NMR spectroscopy, which can provide information about the binding affinity and the spatial arrangement of the host-guest complex. beilstein-journals.org

Impact of Coordination Environment on Higher-Dimensional Supramolecular Structures

The coordination of arylazoimidazole ligands to metal centers introduces another layer of complexity and control over the formation of higher-dimensional supramolecular structures. ijcrcps.comias.ac.in The geometry and coordination preferences of the metal ion, as well as the nature of the counter-anions, significantly influence the final architecture of the resulting coordination polymer or network. acs.orgmdpi.com

Arylazoimidazoles can act as bidentate ligands, coordinating to metal ions through the pyridine-like nitrogen of the imidazole ring and one of the nitrogen atoms of the azo group. researchgate.net This chelation can lead to the formation of mononuclear or polynuclear complexes. ijcrcps.comresearchgate.net These complexes can then be linked together through bridging ligands or counter-anions to form one-, two-, or three-dimensional coordination polymers. gla.ac.ukmdpi.com The flexibility of the arylazoimidazole ligand, combined with the diverse coordination geometries of different metal ions, allows for the construction of a wide variety of supramolecular structures with potentially interesting catalytic, magnetic, or photophysical properties. ijcrcps.commdpi.com The anion present in the coordination sphere can also dictate the dimensionality and topology of the resulting network. acs.org

FactorInfluence on Supramolecular Structure
Metal Ion Geometry Dictates the local arrangement of ligands around the metal center. mdpi.com
Ligand Conformation The flexibility of the arylazoimidazole ligand allows for different binding modes. mdpi.com
Counter-Anion Can act as a bridging ligand or a template, influencing the overall network topology. acs.org
Coordination Mode The way the ligand binds to the metal (e.g., bidentate, bridging) determines the connectivity of the network. researchgate.net

Electrochemical Behavior and Redox Properties

Electrochemical Characterization of the 2-(p-Tolylazo)-1H-imidazole Ligand

The this compound ligand, a member of the arylazoimidazole family, exhibits characteristic electrochemical behavior dominated by the redox activity of the azo (-N=N-) group. Cyclic voltammetry studies of the free ligand typically show reduction processes occurring at negative potentials relative to a standard reference electrode, such as the Saturated Calomel Electrode (SCE). ijcrcps.comresearchgate.net These reductions are associated with the azo group. researchgate.net

The electrochemical properties can be influenced by the presence of substituents on the aryl ring and the imidazole (B134444) moiety. For instance, the introduction of different alkyl groups on the imidazole nitrogen can modulate the electron density of the ligand system, thereby affecting the reduction potentials.

Metal-Centered Redox Processes within Coordination Complexes

For example, in ruthenium(II) complexes, a reversible or quasi-reversible Ru(II)/Ru(III) oxidation couple is commonly observed at positive potentials. cmu.eduresearchgate.net The exact potential of this metal-centered process is sensitive to the coordination environment, including the nature of other co-ligands present in the complex. ijcrcps.comcmu.edu Similarly, manganese(II) complexes of this ligand can exhibit a Mn(II)/Mn(III) redox response. researchgate.net In cobalt complexes, a Co(II)/Co(III) oxidative response has been noted. researchgate.net Copper complexes can display a Cu(I)/Cu(II) redox couple. researchgate.net

The interaction between the metal d-orbitals and the ligand's π-system can lead to stabilization of different metal oxidation states, which is reflected in the measured redox potentials.

Ligand-Centered Redox Processes: Azo Group Reductions and Interconversions

A key feature in the electrochemistry of this compound complexes is the ligand-centered redox processes, primarily involving the azo group. The azo moiety is known to be redox-active and can undergo successive one-electron reductions. cmu.eduresearchgate.net

Correlation between Electrochemical Data and Electronic Transitions

A significant aspect of the study of these complexes is the correlation between their electrochemical properties and their electronic absorption spectra. The energy of metal-to-ligand charge transfer (MLCT) bands, which are prominent features in the electronic spectra of many transition metal complexes, often shows a linear relationship with the difference between the first oxidation (metal-centered) and the first reduction (ligand-centered) potentials (ΔE). cmu.eduresearchgate.net

This correlation arises because the MLCT transition involves the promotion of an electron from a metal-based highest occupied molecular orbital (HOMO) to a ligand-based lowest unoccupied molecular orbital (LUMO). The electrochemical potentials for the M(II)/M(III) couple and the azo/azo⁻ reduction provide experimental measures of the energies of these frontier orbitals. Therefore, a linear relationship between the MLCT energy (νCT) and ΔE (Eox - Ered) is often observed. cmu.eduresearchgate.net This relationship provides a powerful tool for understanding the electronic structure and tuning the photophysical properties of these complexes.

Advanced Applications in Materials Science and Catalysis

Catalytic Applications of 2-(p-Tolylazo)-1H-imidazole Metal Complexes

Metal complexes incorporating this compound and its derivatives have emerged as promising catalysts, demonstrating activity in both homogeneous catalysis and specific oxidative transformations. The ligand's ability to form stable complexes with a variety of transition metals is central to its catalytic potential.

Investigations in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers high selectivity and efficiency. numberanalytics.com Metal complexes of this compound are well-suited for this purpose due to their solubility and the tunable electronic and steric properties of the ligand. numberanalytics.com Ruthenium complexes of 1-alkyl-2-(arylazo)imidazoles, for instance, have been synthesized and studied for their redox properties, which are crucial for catalytic cycles. researchgate.net These complexes, along with those of other transition metals, are being explored for their potential in various organic transformations, including hydrogenation and carbonylation reactions. numberanalytics.comchimia.ch

The design of these catalysts often involves modifying the imidazole (B134444) and aryl groups to fine-tune the catalytic activity for specific reactions. The presence of the azo group, with its electron-accepting nature, can influence the reactivity of the metal center, making these complexes suitable for a range of catalytic applications. researchgate.net

Utility in Oxidation Reactions and Related Transformations

Metal complexes of this compound have shown particular promise in catalyzing oxidation reactions. The oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis, and ruthenium and osmium complexes of related azo-imidazole ligands have been investigated for this purpose. researchgate.net These catalytic systems often involve the formation of high-valent metal-oxo species as the active oxidant. researchgate.net

For example, iron(III) complexes with related pyrazinecarboxylate ligands have been shown to be efficient catalysts for the oxidation of cyclohexanol (B46403) to cyclohexanone. mdpi.com This suggests that similar iron complexes of this compound could also exhibit catalytic activity in oxidation reactions. The mechanism typically involves the coordination of the substrate to the metal center, followed by the transfer of an oxygen atom from an oxidant, such as a hydroperoxide. scirp.orgmdpi.com The catalytic efficiency can be influenced by the nature of the metal ion and the ligand structure. scirp.org

Development of Materials for Nonlinear Optics

Nonlinear optical (NLO) materials are crucial for applications in optoelectronics, including frequency conversion and optical switching. nih.gov Organic molecules with significant delocalization of π-electrons are prime candidates for NLO materials. nih.gov The structure of this compound, with its conjugated system spanning the tolyl, azo, and imidazole moieties, suggests potential for NLO properties.

Research into related azo-imidazole and benzimidazole (B57391) chromophores has demonstrated their viability for second-harmonic generation (SHG). researchgate.net The incorporation of such chromophores into polymer matrices can lead to materials with significant NLO activity. researchgate.net The key to high NLO response lies in the intramolecular charge transfer from a donor to an acceptor group through a π-conjugated bridge. nih.gov By modifying the donor and acceptor strengths within the this compound framework, it is possible to engineer molecules with enhanced NLO properties. Theoretical studies, such as DFT calculations, are often employed to predict the hyperpolarizability of these molecules and guide synthetic efforts. nih.gov

Design of Photoactive Liquid Crystalline Materials

The combination of photochromism and liquid crystalline behavior in a single molecule leads to photoactive liquid crystalline materials, which have applications in optical data storage and light-activated displays. scirp.orgespublisher.com The this compound scaffold is an excellent candidate for designing such materials. The azo group provides the photochromic properties, undergoing a reversible trans-cis isomerization upon light irradiation. scirp.orgespublisher.com

By attaching long alkyl chains to the imidazole ring of 2-(arylazo)imidazoles, researchers have successfully synthesized compounds that exhibit liquid crystalline phases. scirp.orgscispace.com The rod-like shape of the trans isomer favors the formation of ordered liquid crystalline phases, such as nematic and smectic phases. scirp.org Upon photoisomerization to the bent cis form, this ordering is disrupted, leading to a phase change that can be controlled by light. The thermal properties and mesophase behavior of these materials are typically characterized using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.gov

Table 1: Phase Transition Temperatures of Selected 1-Alkyl-2-(arylazo)imidazoles

CompoundAlkyl Chain LengthPhase Transitions (°C)Reference
Haai-C₁₈H₃₇18Cr → 58.5 → SmA → 65.2 → I scirp.org
Haai-C₂₂H₄₅22Cr → 72.3 → SmA → 74.8 → I scirp.org

Cr = Crystalline, SmA = Smectic A, I = Isotropic liquid

Integration into Thin Film Technologies

Thin film technology is fundamental to the fabrication of a wide range of micro/nano systems, including sensors, electronic devices, and solar cells. researchgate.netresearchgate.net Materials based on this compound can be integrated into thin films to impart specific functionalities. For instance, thin films of photoactive liquid crystals can be used to create light-responsive surfaces.

The deposition of these materials as thin films can be achieved through various methods, such as spin-coating or vapor deposition. mdpi.com Functionalized mesoporous thin films offer a high surface area for immobilizing molecules like this compound derivatives, which can be useful for creating sensors or bioactive coatings. mdpi.com The ability to form uniform and stable thin films is crucial for their application in devices. nih.gov In the context of solar cells, thin film technologies are continuously evolving, and novel materials are sought to improve efficiency and reduce costs. nih.govnrel.gov While not a primary absorber material, derivatives of this compound could potentially be used in functional layers within a solar cell stack, for example, as part of a charge transport or passivation layer.

Exploration as Corrosion Inhibitors for Metallic Surfaces

Corrosion of metallic surfaces is a significant industrial problem, and the use of organic inhibitors is a common and effective mitigation strategy. bohrium.com Imidazole derivatives have been extensively studied as corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective layer. bohrium.comsemanticscholar.org The presence of heteroatoms like nitrogen, with their lone pairs of electrons, facilitates this adsorption process. semanticscholar.org

The molecule this compound possesses multiple nitrogen atoms in both the imidazole ring and the azo group, making it a promising candidate for corrosion inhibition. Studies on similar imidazole derivatives have shown that they can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. nih.gov The efficiency of inhibition typically increases with the concentration of the inhibitor up to an optimal point. nih.gov The formation of a protective film on the metal surface can be confirmed by surface analysis techniques such as X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM). nih.gov The adsorption mechanism can be further elucidated through electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies. bohrium.comresearchgate.net

Future Research Avenues and Perspectives

Emerging Trends in Arylazoimidazole Synthesis and Derivatization

Future synthetic strategies for 2-(p-Tolylazo)-1H-imidazole and its derivatives are expected to focus on efficiency, sustainability, and functional diversity. While traditional synthesis involves diazotization of p-toluidine (B81030) followed by coupling with imidazole (B134444), emerging trends point towards greener methodologies. scirp.org This includes exploring alternative solvents and catalysts to minimize environmental impact.

A significant area of future research will be the derivatization of the core this compound structure to fine-tune its properties. acs.org Appending long alkyl chains to the imidazole nitrogen, for instance, has been shown to induce liquid crystal properties in some arylazoimidazoles. scirp.orgespublisher.com Future work will likely explore a wider range of functional groups to enhance specific characteristics, such as water solubility for biological applications or specific substituents on the tolyl ring to modulate electronic properties and, consequently, photo-switching behavior. acs.org The synthesis of N-heterocyclic carbene (NHC) precursors from related imidazole structures also opens a pathway for creating novel organometallic catalysts.

Synthetic Approach Description Potential Future Direction
Traditional Diazotization Coupling of a diazonium salt (from p-toluidine) with imidazole. scirp.orgOptimization using greener solvents and reagents.
N-Alkylation Addition of alkyl halides to the imidazole nitrogen to introduce long chains. scirp.orgSystematic variation of chain length and functionality to control liquid crystal phases. espublisher.com
Aryl Ring Substitution Introduction of electron-donating or withdrawing groups on the tolyl ring.Precise tuning of photo-isomerization wavelengths and cis-isomer stability. acs.org

Deeper Mechanistic Understanding of Photo-responsive and Catalytic Behavior

The photochromic nature of this compound, characterized by its reversible trans-cis isomerization under light irradiation, is a cornerstone of its functionality. acs.org While the basic mechanism is understood, future research will delve deeper into the kinetics and quantum yields of this process. acs.orgresearchgate.net Advanced spectroscopic techniques, such as femtosecond transient absorption, will be crucial for mapping the energy landscapes of the excited states and understanding the influence of the molecular environment (solvents, solid matrices) on the isomerization pathway. researchgate.net

Recent studies have demonstrated that substituting the aryl ring can significantly impact the half-life of the cis-isomer and allow for isomerization using visible light instead of UV light, which is less damaging for biological applications. acs.org A key future goal is to establish a comprehensive predictive model that links the compound's chemical structure to its photoswitching performance. acs.org

In the realm of catalysis, arylazoimidazoles are effective ligands, forming complexes with transition metals like ruthenium, palladium, and lead. researchgate.netacs.org The azo-imidazole moiety can act as a chelating agent, influencing the electronic properties and reactivity of the metal center. researchgate.net Future work will likely explore the catalytic activity of this compound-metal complexes in a broader range of organic transformations. Mechanistic investigations will focus on how the photo-isomerization of the ligand can be used to reversibly switch the catalytic activity of the metal complex on and off, leading to photocontrolled catalytic systems.

Advancements in Multiscale Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has already proven invaluable for understanding the electronic structure, spectra, and isomerization mechanisms of arylazoimidazoles and their metal complexes. researchgate.netacs.org The future lies in the development and application of more sophisticated multiscale computational models. frontiersin.org These models will bridge the gap between the quantum mechanical behavior of a single molecule and the macroscopic properties of a bulk material.

A major trend is the integration of machine learning (ML) and artificial intelligence (AI) with computational modeling. researchgate.netmit.edu By training ML algorithms on large datasets of known arylazoimidazole structures and their properties, it will become possible to predict the characteristics of new, hypothetical compounds with high speed and accuracy. acs.orgresearchgate.net This "predictive design" approach will accelerate the discovery of new derivatives of this compound tailored for specific applications, such as photoswitches with optimal absorption wavelengths and thermal stability, or ligands that form highly active and selective catalysts. acs.orgmit.edu These computational tools will enable researchers to screen vast chemical spaces in silico, prioritizing the most promising candidates for synthesis and experimental validation. nih.gov

Modeling Technique Application to this compound Future Perspective
Density Functional Theory (DFT) Calculating electronic structures, absorption spectra, and isomerization energy barriers. acs.orgHigher accuracy functionals and inclusion of environmental effects.
Molecular Dynamics (MD) Simulating the motion of the molecule in solution or within a material over time.Modeling conformational changes during isomerization in complex environments like polymers or MOFs.
Machine Learning (ML) Predicting properties based on structural features from large datasets. researchgate.netHigh-throughput virtual screening for designing new photoswitches and catalysts. acs.orgmit.edu
Multiscale Modeling Linking quantum mechanical details to bulk material properties. frontiersin.orgDesigning functional materials with predictable macroscopic photo-responsive or catalytic behavior.

Development of Novel Functional Materials and Devices

The unique properties of this compound and its derivatives make them excellent building blocks for a new generation of functional materials. A significant future direction is the incorporation of these molecules into polymers. researchgate.net This can create materials whose mechanical or optical properties can be altered with light, leading to applications in areas like smart coatings, actuators, and rewritable optical data storage. espublisher.com

Another promising area is the development of liquid crystalline materials. By attaching long alkyl chains to the imidazole ring, researchers have created molecules that exhibit both photochromism and liquid crystal phases. scirp.orgespublisher.com This dual-property system is challenging to design but offers the potential for creating displays and sensors where molecular alignment can be controlled by both temperature and light. espublisher.com Future work will aim to improve the thermal stability and switching contrast of these liquid crystals.

Furthermore, the ability of the imidazole group to coordinate with metal ions makes these compounds suitable for creating sensors. For example, a material incorporating this compound could exhibit a color or fluorescence change upon binding to a specific metal ion, enabling its detection.

Integration into Hybrid Systems and Advanced Architectures

The true potential of this compound may be realized by integrating it into more complex, multi-component systems. A major emerging field is the incorporation of these photoswitchable molecules into Metal-Organic Frameworks (MOFs). acs.orgacs.org MOFs are highly porous, crystalline materials made of metal nodes and organic linkers. wikipedia.org By using a derivative of this compound as a linker or by loading it as a guest molecule into the pores of a MOF, it is possible to create materials where properties like gas adsorption can be controlled by light. acs.orgacs.org For instance, isomerization of the azo-group could alter the pore size or binding affinity of the MOF, allowing for the light-controlled capture and release of gases like carbon dioxide.

Another avenue is the attachment of these molecules to the surfaces of nanoparticles or into the structure of two-dimensional materials. acs.orgmdpi.com Functionalizing gold nanoparticles with arylazo-based switches has been shown to create systems where aggregation can be reversibly controlled by light. acs.org Future research will explore the creation of hybrid systems where the plasmonic properties of metallic nanoparticles are modulated by the photo-isomerization of an attached this compound derivative. This could lead to advanced sensors and optoelectronic devices. Integrating these molecules into conductive polymers or frameworks could also pave the way for novel electronic components where conductivity is photoswitchable. magtech.com.cn

Q & A

Q. What are the common synthetic routes for 2-(p-Tolylazo)-1H-imidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling p-toluidine derivatives with imidazole precursors via diazotization and azo-coupling reactions. Key optimization parameters include:
  • Catalysts : Use of Eaton’s reagent (P₂O₅/MeSO₃H) under solvent-free conditions for high yields (90–96%) and selectivity .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while avoiding protic solvents reduces side reactions .
  • Temperature : Controlled heating (e.g., 60–80°C) ensures optimal reaction rates without decomposition .
    Post-synthesis, purification via column chromatography or recrystallization is critical to isolate pure products.

Q. What safety protocols are essential when handling azo-imidazole compounds?

  • Methodological Answer : Safety measures should align with GHS guidelines:
  • Storage : Store in dry, airtight containers away from heat and light to prevent degradation (P402) .
  • Exposure Control : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact (P201, P210) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and dispose of via hazardous waste protocols (P501) .

Q. Which spectroscopic techniques are most effective for confirming the structure of synthesized this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and azo-bond formation. For example, aromatic protons in the p-tolyl group appear as distinct singlets .
  • IR Spectroscopy : Azo (–N=N–) stretching vibrations near 1500–1600 cm⁻¹ validate bond formation .
  • Elemental Analysis : Matches experimental vs. calculated C/H/N percentages to verify purity .

Advanced Research Questions

Q. How can in-silico molecular docking predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Target Selection : Identify receptors (e.g., EGFR) with known crystal structures from databases like PDB .
  • Docking Software : Tools like AutoDock Vina assess binding affinities. Derivatives with electron-withdrawing groups (e.g., –Cl) show higher affinity due to hydrophobic interactions .
  • ADMET Analysis : Predict pharmacokinetics (e.g., CYP450 metabolism) and toxicity (e.g., hepatotoxicity) using tools like SwissADME .

Q. What strategies resolve contradictions in spectroscopic data when characterizing novel azo-imidazole derivatives?

  • Methodological Answer :
  • Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish between regioisomers or tautomers .
  • X-ray Crystallography : Resolve ambiguities in molecular geometry, especially for polymorphic forms .
  • Cross-Validation : Compare melting points and HPLC retention times with literature data to confirm consistency .

Q. How does substituent variation on the imidazole ring affect the compound’s physicochemical properties?

  • Methodological Answer :
  • Electron-Donating Groups (e.g., –CH₃ on the p-tolyl moiety): Increase lipophilicity, enhancing membrane permeability but reducing solubility .
  • Electron-Withdrawing Groups (e.g., –NO₂, –Cl): Stabilize the azo bond, improving thermal stability but potentially increasing toxicity .
  • Steric Effects : Bulky substituents (e.g., aryl groups) may hinder binding to target proteins, requiring molecular dynamics simulations to assess conformational flexibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.